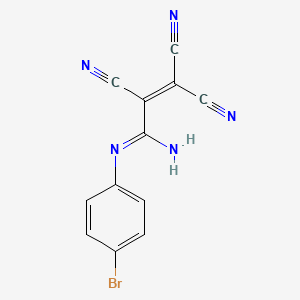
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene typically involves multi-step organic reactions. One common method includes the reaction of 7-benzoyl-2,3-dihydro-1,4-benzodioxin with phenylhydrazine under acidic conditions to form the diazene linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diazene group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)amine.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, the benzodioxin moiety can interact with hydrophobic regions of proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)amine: A reduced form of the compound with an amine group instead of diazene.
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)hydrazine: A precursor in the synthesis of the diazene compound.
(7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)oxide: An oxidized derivative.
Uniqueness
What sets (7-Benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)diazene apart is its diazene linkage, which imparts unique redox properties and reactivity. This makes it particularly useful in applications requiring controlled redox reactions and interactions with biological molecules.
特性
分子式 |
C21H16N2O3 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
phenyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C21H16N2O3/c24-21(15-7-3-1-4-8-15)17-13-19-20(26-12-11-25-19)14-18(17)23-22-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChIキー |
GYNSLQRIRBTBCQ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



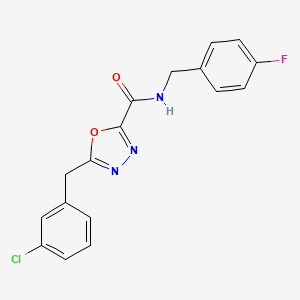
methanone](/img/structure/B11048972.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
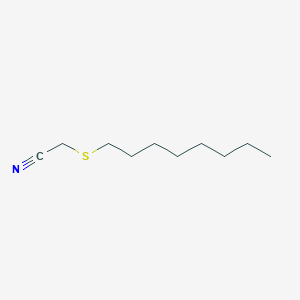

![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)
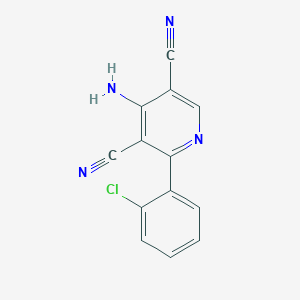

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)
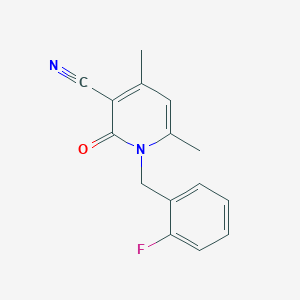
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11049022.png)
![4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049034.png)
